2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE 2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
Brand Name: Vulcanchem
CAS No.: 1259994-87-0
VCID: VC6392029
InChI: InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F
Molecular Formula: C10H9F4NO2
Molecular Weight: 251.181

2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE

CAS No.: 1259994-87-0

Cat. No.: VC6392029

Molecular Formula: C10H9F4NO2

Molecular Weight: 251.181

* For research use only. Not for human or veterinary use.

2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE - 1259994-87-0

Specification

CAS No. 1259994-87-0
Molecular Formula C10H9F4NO2
Molecular Weight 251.181
IUPAC Name (2S)-2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
Standard InChI Key STIMMOAACDOUHO-QMMMGPOBSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Considerations

2-Fluoro-5-(trifluoromethyl)-DL-phenylalanine (CAS: 1259994-87-0) possesses the molecular formula C10H9F4NO2\text{C}_{10}\text{H}_{9}\text{F}_{4}\text{NO}_{2} and a molecular weight of 251.18 g/mol . The DL designation indicates the racemic nature of the compound, containing equal parts D- and L-enantiomers. Its IUPAC name, 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid, precisely describes the substitution pattern on the phenyl ring and the amino acid backbone.

The SMILES notation C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N\text{C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N} reveals a para relationship between the fluorine and trifluoromethyl groups relative to the amino acid side chain . This arrangement creates distinct electronic effects: the electron-withdrawing trifluoromethyl group (-CF3_3) at position 5 induces substantial ring deactivation, while the adjacent fluorine at position 2 further polarizes the aromatic system. These features likely influence the compound's solubility, reactivity, and biological interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1259994-87-0
Molecular FormulaC10H9F4NO2\text{C}_{10}\text{H}_{9}\text{F}_{4}\text{NO}_{2}
Molecular Weight251.18 g/mol
IUPAC Name2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
InChI KeySTIMMOAACDOUHO-UHFFFAOYSA-N
MDL NumberMFCD04115996

Comparative Analysis with Structural Analogs

When compared to its positional isomer 2-fluoro-4-(trifluoromethyl)-DL-phenylalanine, the 5-(trifluoromethyl) derivative exhibits distinct electronic properties due to altered substituent proximity. The para-substituted trifluoromethyl group in the 5-position creates a stronger electron-deficient aromatic system compared to meta-substituted analogs, potentially enhancing interactions with electron-rich biological targets . This electronic asymmetry may also influence crystallization behavior and solid-state packing, though experimental data on these aspects remain unpublished.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound's solubility profile exhibits marked hydrophobicity due to the trifluoromethyl group. Experimental measurements are unavailable, but computational predictions using the Horvath Virtual Computational Chemistry Laboratory suggest:

  • Water solubility: <1 mg/mL at 25°C

  • LogP (octanol-water): 2.8 ± 0.3

These properties indicate limited aqueous solubility, necessitating organic co-solvents (e.g., DMSO or ethanol) for biological studies. The high fluorine content (30.2% by mass) contributes to enhanced membrane permeability compared to native phenylalanine, a characteristic valuable in drug design .

Thermal Stability and Degradation Pathways

Differential scanning calorimetry (DSC) data from related compounds suggest a melting point range of 180-190°C with decomposition onset above 200°C. The fluorine substituents impart thermal stability through strong C-F bonds (bond energy ~485 kJ/mol), though the -CF3_3 group may undergo gradual hydrolytic defluorination under strongly acidic or basic conditions .

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